molecular formula C18H12Na3O9PS3 B1312271 Sodium 3,3',3''-phosphinetriyltribenzenesulfonate CAS No. 63995-70-0

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate

Cat. No.: B1312271
CAS No.: 63995-70-0
M. Wt: 568.4 g/mol
InChI Key: MYAJTCUQMQREFZ-UHFFFAOYSA-K
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Preparation Methods

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate is synthesized by the sulfonation of triphenylphosphine. The sulfonation occurs at one meta-position of each of the three phenyl rings. The sulfonation agent used is oleum, a solution of sulfur trioxide in sulfuric acid . The reaction conditions typically involve dissolving triphenylphosphine in oleum, where it is protonated and subsequently undergoes sulfonation . This process results in the formation of the desired trisodium salt.

Chemical Reactions Analysis

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide for sulfonation and various metal salts for complexation. The major products formed from these reactions are typically metal-phosphine complexes that are water-soluble and can be used in catalytic processes .

Scientific Research Applications

Synthesis of TPPTS

TPPTS is synthesized through the sulfonation of triphenylphosphine using oleum (a mixture of sulfur trioxide and sulfuric acid). The sulfonation occurs at the meta-position of each phenyl ring, yielding a highly soluble phosphine compound that can form complexes with various metals .

Applications in Catalysis

  • Hydroformylation :
    • TPPTS is widely used as a ligand in hydroformylation reactions, where it facilitates the conversion of alkenes into aldehydes using carbon monoxide and hydrogen. The TPPTS-rhodium complex is particularly effective in this process, allowing for the production of butyraldehyde on an industrial scale .
  • Suzuki-Miyaura Coupling Reactions :
    • TPPTS-stabilized palladium nanoparticles (PdNPs) have been shown to act as efficient catalysts for Suzuki-Miyaura coupling reactions in aqueous media at room temperature. This method provides a greener alternative to traditional organic solvents .
  • Direct Arylation Polymerization :
    • The compound serves as a ligand in direct arylation polymerization processes, which are critical for synthesizing conjugated polymers used in electronic materials .
  • Catalytic Hydrocyanation :
    • TPPTS has been utilized in the hydrocyanation of olefins and dienes with nickel complexes, demonstrating its versatility as a ligand for various catalytic processes .

Case Study 1: Hydroformylation of Propylene

In a study conducted by Kuntz et al., TPPTS was employed to create water-soluble rhodium complexes for the hydroformylation of propylene. This method allowed for easy separation and recycling of the catalyst from the reaction mixture, significantly enhancing process efficiency and sustainability .

Case Study 2: Palladium Nanoparticle Synthesis

Research demonstrated that palladium nanoparticles stabilized by TPPTS can be synthesized in glycerol under mild conditions. The resulting nanoparticles were effective catalysts for various coupling reactions, showcasing the potential for TPPTS in nanoparticle technology and catalysis .

Data Table: Summary of Applications

ApplicationDescriptionReference
HydroformylationConversion of alkenes to aldehydes using rhodium complexes
Suzuki-Miyaura CouplingAqueous-phase coupling reactions using palladium nanoparticles
Direct Arylation PolymerizationSynthesis of conjugated polymers
HydrocyanationCatalysis using nickel complexes for olefin reactions

Mechanism of Action

The mechanism by which sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate exerts its effects involves its ability to form stable complexes with transition metals. These complexes act as catalysts in various chemical reactions. The molecular targets are typically the substrates involved in the catalytic processes, and the pathways include the formation of metal-phosphine intermediates that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate is unique due to its water solubility and ability to form stable complexes with transition metals. Similar compounds include:

    Triphenylphosphine: Unlike sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate, triphenylphosphine is not water-soluble and forms less stable complexes with metals.

    Tris(2-carboxyethyl)phosphine: This compound is also water-soluble but is primarily used as a reducing agent rather than a ligand for metal complexation.

The uniqueness of sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate lies in its combination of water solubility and strong complexation ability with transition metals, making it highly valuable in catalytic applications .

Biological Activity

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate, commonly referred to as TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt), is a water-soluble phosphine compound that has garnered attention for its diverse biological activities and applications in catalysis. This article explores the biological activity of TPPTS, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

TPPTS is characterized by the formula P(C₆H₄SO₃Na)₃. It is synthesized through the sulfonation of triphenylphosphine using oleum as the sulfonating agent. The resulting product is a white solid that exhibits strong Lewis base properties, making it more effective than traditional phosphines like triphenylphosphine in various catalytic processes .

Catalytic Activity

TPPTS acts primarily as a catalyst in various biochemical reactions, particularly in hydroformylation and other organometallic catalysis. Its ability to form stable complexes with transition metals (e.g., rhodium) enhances its catalytic efficiency in aqueous environments. This property is crucial for industrial applications such as the production of butyraldehyde from propene .

Cellular Interactions

TPPTS influences cellular processes by interacting with cell signaling pathways and gene expression. It can alter cellular metabolism through its role in catalytic reactions, which may impact the synthesis of essential biomolecules. The compound's interaction with enzymes can lead to activation or inhibition depending on the specific biochemical context.

Cellular Metabolism

Research indicates that TPPTS affects metabolic pathways by facilitating reactions that produce or modify key biomolecules. For instance, it plays a role in the hydroformylation of propene, which is essential for synthesizing various metabolites involved in cellular functions .

Dosage-Dependent Effects

Studies have shown that the effects of TPPTS are dose-dependent. At lower concentrations, it participates effectively in catalytic reactions without significant adverse effects. However, higher doses can lead to toxicity or other negative outcomes, highlighting the importance of dosage in its biological activity .

Case Studies and Research Findings

  • Hydroformylation Reactions : TPPTS has been extensively studied for its role in hydroformylation processes. For example, the Ruhrchemie/Rhône-Poulenc process utilizes TPPTS-based rhodium catalysts for efficient propene conversion to butyraldehyde .
  • Enzyme Interaction Studies : Research has demonstrated that TPPTS can interact with various enzymes, influencing their activity and stability. This interaction can lead to changes in metabolic flux and overall cellular metabolism .
  • Toxicological Assessments : Animal model studies have indicated that while TPPTS can enhance metabolic processes at lower doses, higher concentrations may induce cytotoxic effects. These findings underscore the need for careful dosage management when utilizing TPPTS in biological applications .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
Catalytic ReactionsFacilitates hydroformylation and other reactions
Cellular MetabolismAlters synthesis of key biomolecules
Enzyme InteractionModulates enzyme activity and stability
Dosage EffectsDose-dependent toxicity observed

Q & A

Basic Research Questions

Q. What are the standard characterization techniques for verifying the purity and structure of Sodium 3,3',3''-phosphinetriyltribenzenesulfonate in nanoparticle synthesis?

To confirm the identity and purity of this compound (CAS 63995-70-0), researchers should employ a combination of spectroscopic and microscopic methods. X-ray Photoelectron Spectroscopy (XPS) is critical for analyzing the electronic state of phosphorus and sulfur atoms, confirming ligand coordination to metal nanoparticles . Electron microscopy (TEM/SEM) provides insights into nanoparticle size and morphology stabilized by the compound . Additionally, elemental analysis and nuclear magnetic resonance (NMR) can validate molecular structure and purity (e.g., 85% commercial purity as noted in synthesis batches) .

Q. How does the solubility of this compound in polyols influence its application in catalytic systems?

The compound’s high solubility in glycerol and other polyols enables its use as a stabilizing ligand in biphasic catalytic systems. This property facilitates the synthesis of well-dispersed palladium nanoparticles (PdNPs) at 60°C, as demonstrated in cross-coupling and hydrogenation reactions . Researchers should prioritize solvent compatibility with reaction conditions; glycerol’s low vapor pressure allows in-situ characterization via XPS without solvent evaporation .

Q. What are the key identifiers and synonyms for this compound to ensure accurate compound selection in experiments?

The compound is interchangeably referred to as tris(3-sulfophenyl)phosphine trisodium salt or TPPTS (per IUPAC and ECHA listings). Key identifiers include CAS 63995-70-0, molecular formula C₁₈H₁₂Na₃O₉PS₃, and synonyms such as trisodium 3-[bis(3-sulfonatophenyl)phosphino]benzenesulfonate. Cross-referencing these identifiers with authoritative databases (e.g., ECHA, PubChem) ensures correct selection .

Advanced Research Questions

Q. How can researchers address low catalytic efficiency of this compound in hydroformylation reactions?

In hydroformylation of internal alkenes (e.g., oleic acid), low conversion rates (~30% over 56 hours) may arise from steric hindrance at the internal double bond or poor ligand-metal coordination. Methodological improvements include:

  • Solvent Optimization : Transitioning from biphasic to monophasic systems where the catalyst is dissolved in the substrate (e.g., using Rh(acac)(CO)₂ in oleic acid) .
  • Ligand Modifications : Introducing electron-donating groups to enhance metal-ligand interaction or testing mixed-ligand systems .
  • Reaction Engineering : Employing continuous-flow reactors to improve mass transfer and reduce diffusion limitations .

Q. What experimental strategies resolve discrepancies in catalytic performance data involving this compound?

Contradictions in catalytic activity (e.g., varying PdNP efficiency in coupling reactions) require systematic analysis:

  • Control Experiments : Isolate variables such as solvent purity, nanoparticle size (via TEM), and ligand-to-metal ratios .
  • Kinetic Studies : Compare turnover frequencies (TOF) under identical conditions to identify rate-limiting steps.
  • Spectroscopic Monitoring : Use in-situ XPS or IR to detect ligand decomposition or metal leaching during reactions .

Q. How can researchers design experiments to evaluate the stability of this compound under oxidative or high-temperature conditions?

Stability assessments should include:

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures and residual mass.
  • Cyclic Voltammetry : Probe redox stability in aqueous/organic media.
  • Long-Term Catalytic Runs : Monitor catalyst performance over extended periods (e.g., 100+ hours) with periodic sampling for ICP-MS analysis to detect metal leaching .

Q. Methodological Notes

  • Synthesis Optimization : For lab-scale preparation, ensure stoichiometric control of sulfonation and phosphine group coupling to avoid byproducts .
  • Data Reproducibility : Document solvent batch sources (e.g., glycerol purity) and storage conditions, as moisture sensitivity may alter ligand coordination .
  • Cross-Referencing : Use systematic review frameworks (e.g., Cochrane guidelines) to reconcile conflicting literature on catalytic applications .

Properties

IUPAC Name

trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O9PS3.3Na/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAJTCUQMQREFZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Na3O9PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213972
Record name Tris(3-sulfophenyl)phosphine trisodium salt
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Molecular Weight

568.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystals; [Alfa Aesar MSDS]
Record name Trisodium 3,3',3"-phosphinetriyltris(benzene-1-sulphonate)
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CAS No.

63995-70-0
Record name TPPTS
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Record name Tris(3-sulfophenyl)phosphine trisodium salt
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Record name Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate)
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Record name TPPTS
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Synthesis routes and methods

Procedure details

TPPDS: Bis(3-sulfonatophenyl)phenylphosphine, disodium salt
Name
Bis(3-sulfonatophenyl)phenylphosphine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate
Sodium 3,3',3''-phosphinetriyltribenzenesulfonate
Sodium 3,3',3''-phosphinetriyltribenzenesulfonate
Sodium 3,3',3''-phosphinetriyltribenzenesulfonate
Sodium 3,3',3''-phosphinetriyltribenzenesulfonate
Sodium 3,3',3''-phosphinetriyltribenzenesulfonate

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